![molecular formula C22H18N2O3S2 B2884224 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896361-14-1](/img/structure/B2884224.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, also known as MBT-0206, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise as a tool for investigating biochemical and physiological processes, and has been the subject of several research studies.
Scientific Research Applications
Alzheimer’s Disease Therapy
This compound has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancing properties for the therapy of Alzheimer’s disease . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Copper Chelation
The compound has shown good copper chelation properties . Copper chelation is a process that can help remove excess copper from the body, which can be beneficial in certain medical conditions.
Neuroprotection
The compound has demonstrated neuroprotective properties . It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Cognition Enhancement
The compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . This suggests potential applications in the treatment of cognitive disorders.
Anti-β-Amyloid Aggregation
The compound has shown anti-β-amyloid aggregation properties . β-amyloid is a peptide that aggregates in the brains of Alzheimer’s patients, and inhibiting this aggregation is a key therapeutic strategy.
Cholinesterase Inhibition
The compound has been found to inhibit cholinesterase . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain. Inhibiting this enzyme can increase the levels of acetylcholine, which can be beneficial in conditions like Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits strong inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting AChE, the compound increases the availability of acetylcholine, potentially enhancing cognitive function.
Result of Action
The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular level. For instance, it can enhance cholinergic transmission, potentially improving cognitive function . The compound also shows anti-β-amyloid aggregation activity , which could have neuroprotective effects .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-7-12-18-19(13-14)28-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-20(17)29(2,26)27/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAKHJCXIFLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide |
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